Hexamethylcyclohexane-1,3,5-trione
Overview
Description
Hexamethylcyclohexane-1,3,5-trione is a chemical compound with the molecular formula C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol . It is also known by other names such as 1,3,5-Cyclohexanetrione, 2,2,4,4,6,6-hexamethyl- and 2,2,4,4,6,6-Hexamethyl-1,3,5-cyclohexanetrione . This compound is characterized by its unique structure, which includes three ketone groups and six methyl groups attached to a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexamethylcyclohexane-1,3,5-trione can be achieved through various methods. One common method involves the alkenylation of cyclohexane derivatives. This process typically requires specific reagents and conditions to ensure the formation of the desired product. For example, the compound can undergo alkenylation reactions to form various derivatives like deoxyhumulones and lupones. Additionally, ene reactions with alkenes and alkynes are also employed, demonstrating the compound’s high electrophilic nature.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound’s unique structure and properties make it a valuable intermediate in the synthesis of various organic and heterocyclic compounds. The industrial synthesis may involve large-scale alkenylation and ene reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hexamethylcyclohexane-1,3,5-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
Scientific Research Applications
Hexamethylcyclohexane-1,3,5-trione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Hexamethylcyclohexane-1,3,5-trione involves its ability to act as a redox mediator. This property allows it to participate in electron transfer reactions, generating reactive oxygen species that can interact with various molecular targets and pathways. The compound’s high electrophilic nature also enables it to undergo ene reactions with alkenes and alkynes, further contributing to its reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,4,6,6-Hexamethylcyclotrisilazane
- 6-Isobutyryl-2,2,4,4-tetramethylcyclohexane-1,3,5-trione
- 2,2,4,4-Tetramethyl-6-(3-methylbutanoyl)cyclohexane-1,3,5-trione
Uniqueness
Hexamethylcyclohexane-1,3,5-trione is unique due to its high electrophilic nature and ability to generate reactive oxygen species. These properties make it a valuable compound in various scientific research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2,2,4,4,6,6-hexamethylcyclohexane-1,3,5-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-10(2)7(13)11(3,4)9(15)12(5,6)8(10)14/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLKLICKNIROHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(C(=O)C(C1=O)(C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228419 | |
Record name | 2,2,4,4,6,6-Hexamethylcyclohexane-1,3,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50228419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
778-18-7 | |
Record name | 2,2,4,4,6,6-Hexamethylcyclohexane-1,3,5-trione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,4,4,6,6-Hexamethylcyclohexane-1,3,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50228419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4,4,6,6-HEXAMETHYL-1,3,5-CYCLOHEXANETRIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2,4,4,6,6-HEXAMETHYLCYCLOHEXANE-1,3,5-TRIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAL7X2S7WC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the conformational preference of Hexamethylcyclohexane-1,3,5-trione in solution?
A: Studies using dielectric loss measurements and molar Kerr constants suggest that this compound exists in a flexible, non-polar conformation in benzene solution. [] This is further supported by the observation of a single sharp methyl-proton signal in NMR spectra. []
Q2: Can this compound be synthesized from other compounds?
A: Yes, 2,2,4,4,6,6-Hexamethyl-1,3,5-cyclohexanetrione can be synthesized from dimethylketene and its polymers. [] The specific reaction conditions and mechanisms are detailed in the cited publication.
Q3: Are there any known photochemical reactions involving this compound?
A: Yes, this compound is known to undergo photolysis. [] The products and mechanistic details of this photochemical reaction are explored in the referenced study.
Q4: What analytical techniques are commonly employed to study this compound?
A4: Several techniques have been used to characterize this compound. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and conformation of the molecule in solution. []
- Dielectric Loss Measurements and Molar Kerr Constant Determination: Provide insights into the polarity and flexibility of the molecule in solution. []
- Spectroscopic Analysis: Used to identify and characterize the compound, particularly in the context of natural product isolation. []
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